molecular formula C20H19N3O2 B12502582 N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine

N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine

Cat. No.: B12502582
M. Wt: 333.4 g/mol
InChI Key: NIRNYNGGMAYAIT-UHFFFAOYSA-N
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Description

N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine is a complex organic compound with a unique structure that includes a pyrrole ring, a dimethylamino group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde and 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminocinnamaldehyde: Shares the dimethylamino group and aromatic structure.

    N,N-Dimethylenamino ketones: Similar in terms of the dimethylamino functional group and reactivity.

Uniqueness

N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine is unique due to its combination of a pyrrole ring, benzodioxole moiety, and the presence of an imine bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[2-(1,3-benzodioxol-5-yliminomethyl)pyrrol-1-yl]-N,N-dimethylaniline

InChI

InChI=1S/C20H19N3O2/c1-22(2)16-6-8-17(9-7-16)23-11-3-4-18(23)13-21-15-5-10-19-20(12-15)25-14-24-19/h3-13H,14H2,1-2H3

InChI Key

NIRNYNGGMAYAIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CC=C2C=NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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